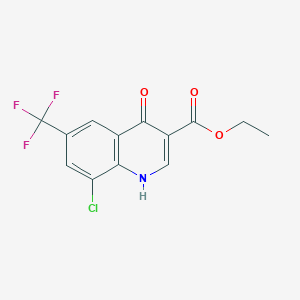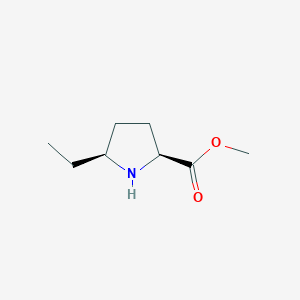
(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and methyl acrylate.
Cyclization: The reaction proceeds through a cyclization step to form the pyrrolidine ring.
Stereoselective Synthesis: Specific catalysts and reaction conditions are employed to ensure the desired stereochemistry (2S,5S) is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
(2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological and chemical properties.
(2R,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate: Another stereoisomer with distinct characteristics.
(2R,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate: Yet another stereoisomer for comparison.
Uniqueness
The uniqueness of (2S,5S)-Methyl 5-ethylpyrrolidine-2-carboxylate lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications. Its distinct structure makes it valuable for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl (2S,5S)-5-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
JEUBHRNABRBLNZ-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1CC[C@H](N1)C(=O)OC |
SMILES canonique |
CCC1CCC(N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)

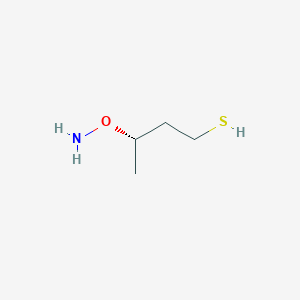

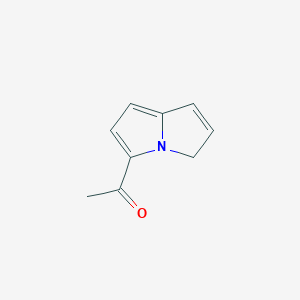

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
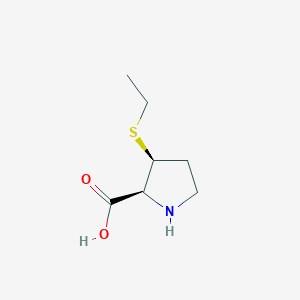
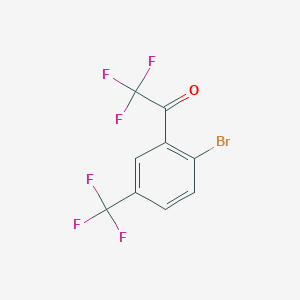
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
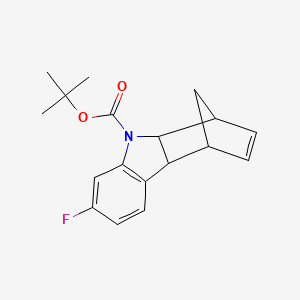
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
